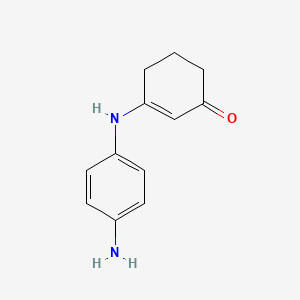

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one

Description

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a para-aminophenylamino substituent at the 3-position of the cyclohexenone ring. The amino group at the para position of the phenyl ring enhances its capacity for hydrogen bonding and electrostatic interactions, which may influence biological activity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name |

3-(4-aminoanilino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHQFUUVNTVVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with 4-aminophenylamine under specific conditions. One common method is the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, which does not require supplementary metal catalysts or chemical oxidants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the ECDA reaction mentioned above could be adapted for large-scale production due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aromatic amines.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed

Oxidation: Aromatic amines such as 1,4-phenylenediamine.

Reduction: Various reduced derivatives of the original compound.

Substitution: Substituted cyclohexanone derivatives.

Scientific Research Applications

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative aromatization to form aromatic amines, which are crucial organic entities in drugs, natural products, organic materials, and catalysts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the cyclohexenone ring significantly alter physical properties such as melting points, solubility, and crystallinity. Key analogs from include:

Bulky or nonpolar substituents (e.g., propylamino in 9i) reduce crystallinity, resulting in amorphous solids or gums .

Inhibition of Enzyme Targets

- Chalcone Derivatives: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone analog) exhibited 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), attributed to electrostatic interactions involving the para-amino group .

- Benzothiazole Derivatives: Substitution of the amino group at the meta position (e.g., 2-(3-aminophenyl)benzothiazole) reduced activity compared to para-substituted analogs, highlighting the importance of substitution pattern .

Anticancer Potential

- Benzodiazepinone Derivatives: Compound 4c, derived from 3-((2-amino-5-benzoylphenyl)amino)cyclohex-2-en-1-one, demonstrated pro-apoptotic activity in cancer cells, though its synthesis yield was low (22%) .

Structural and Conformational Analysis

- Crystal Structures: The cyclohexenone ring in analogs like ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate adopts a distorted screw-boat conformation, with dihedral angles between aryl groups ranging from 76° to 81° . Substituents like bromo or fluoro groups influence steric interactions and packing efficiency.

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro and Fluoro Substituents (e.g., 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one): Increase lipophilicity but reduce solubility . Amino Groups: Enhance hydrogen bonding capacity, as seen in the target compound and chalcone derivatives .

Key Research Findings

Substituent Position Matters: Para-substituted amino groups (as in the target compound) optimize electrostatic interactions in enzyme inhibition, whereas meta substitution reduces activity .

Halogenation Effects: Bromo or chloro substituents (e.g., 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one) enhance stability but may reduce bioavailability due to increased molecular weight .

Biological Activity

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one, also known as a derivative of cyclohexenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a cyclohexene core with an amino group and a phenyl ring, which are critical for its biological interactions.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth and proliferation.

- Receptor Interaction : The compound can interact with various receptors involved in signaling pathways, influencing cellular responses related to inflammation and cancer progression.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. This property makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Aminophenyl derivatives | Similar core structure | Antimicrobial, anticancer |

| 3-Amino-2-cyclohexen-1-one | Related enaminone | Anticonvulsant properties |

| 3-(4-Methylphenyl)amino-cyclohex-2-en-1-one | Methyl substitution | Enhanced pharmacological activity |

This table highlights the comparative biological activities and structural similarities that underscore the unique profile of this compound.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various cyclohexenone derivatives, this compound exhibited notable cytotoxic effects against breast cancer cell lines. The compound demonstrated an IC50 value indicative of effective inhibition of cell proliferation, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Enzyme Inhibition

Another research effort focused on enzyme inhibition revealed that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using standard assays, showing promise for therapeutic applications in Alzheimer's disease management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.